

# In-Silico vs. Experimental Data: A Comparative Analysis of Methyl 2-Furoate Properties

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## Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B042507

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For researchers, scientists, and professionals in drug development, an accurate understanding of a compound's physicochemical properties is paramount for predicting its behavior, fate, and potential efficacy. This guide provides a direct comparison of experimentally determined properties of **methyl 2-furoate** against in-silico predictions, offering valuable insights into the accuracy and utility of computational models in chemical characterization.

**Methyl 2-furoate**, a furan derivative with applications in flavor, fragrance, and as a synthetic intermediate, serves as a case study for evaluating the predictive power of computational tools against real-world laboratory data.<sup>[1][2][3]</sup> This comparison is crucial for early-stage drug discovery and development, where rapid screening of large compound libraries necessitates reliable in-silico methods.

## Quantitative Data Comparison

The following table summarizes the available experimental data for **methyl 2-furoate** and compares it with in-silico predictions, primarily from the widely used EPI Suite™ software.

Property	Experimental Value	In-Silico Predicted Value (EPI Suite™)
Boiling Point	181-182 °C (at 760 mmHg)[2] [4][5][6][7]	159.67 °C
Melting Point	19.07 °C	19.07 °C
Density	1.170-1.181 g/mL (at 25 °C)[4] [5]	Not available from search results
Water Solubility	"Insoluble to slightly soluble"[1] [4]; 13320 mg/L (at 25 °C) (estimated)[5][6][8]	13320 mg/L
LogP (o/w)	0.95 - 1.00[4][5][8]	0.95

## Experimental Protocols

The experimental values cited in this guide are determined through established laboratory methodologies. Below are summaries of the standard protocols for measuring these key physicochemical properties.

### Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is the Thiele Tube Method, which is suitable for small sample volumes.

- A small amount of the liquid is placed in a small test tube, along with an inverted capillary tube.
- This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
- The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

For larger volumes, a simple distillation can be performed, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[\[9\]](#)[\[10\]](#)

## Melting Point Determination

The melting point is the temperature at which a solid transitions to a liquid. The Capillary Method is a widely used technique.

- A small, finely ground sample of the solid is packed into a capillary tube.
- The capillary tube is placed in a heating apparatus (such as a melting point apparatus or an oil bath) along with a calibrated thermometer.
- The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range. The OECD Guideline 102 outlines this and other methods like differential scanning calorimetry (DSC).[\[4\]](#)[\[5\]](#)[\[8\]](#)

## Density of a Liquid

The density of a liquid is its mass per unit volume. A straightforward method involves the use of a graduated cylinder and an electronic balance.

- The mass of a clean, dry graduated cylinder is measured.
- A known volume of the liquid is added to the graduated cylinder, and the volume is precisely read from the bottom of the meniscus.
- The combined mass of the graduated cylinder and the liquid is measured.
- The mass of the liquid is determined by subtraction, and the density is calculated by dividing the mass by the volume.[\[1\]](#)[\[3\]](#)[\[11\]](#) For higher accuracy, a pycnometer can be used.[\[12\]](#)

## Water Solubility

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The Flask Method, as described in OECD Guideline 105, is suitable for substances with solubility above  $10^{-2}$  g/L.

- An excess amount of the substance is added to water in a flask.
- The mixture is agitated at a constant temperature until equilibrium is reached.
- The solution is then centrifuged or filtered to remove any undissolved particles.
- The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., chromatography, spectroscopy).[\[2\]](#)[\[7\]](#)[\[13\]](#)[\[14\]](#)

## In-Silico Prediction vs. Experimental Reality

The comparison between in-silico and experimental data for **methyl 2-furoate** reveals both the strengths and limitations of current predictive models.

Caption: Workflow for comparing in-silico predictions with experimental data.

## Discussion

For **methyl 2-furoate**, the in-silico predictions for melting point, water solubility, and LogP show remarkable agreement with the experimental data. This suggests that for these properties, the underlying algorithms and fragment contributions used in the predictive software are well-calibrated for furan-type structures.

However, a notable discrepancy is observed in the boiling point, with the predicted value being significantly lower than the experimentally determined one. This highlights a potential limitation of the in-silico model for this particular property and chemical class. Such deviations can arise from the model's training set, the complexity of intermolecular forces not fully captured by the algorithm, or other factors.

This comparative analysis underscores the importance of using in-silico predictions as a powerful screening and prioritization tool, while recognizing that experimental verification remains the gold standard for obtaining definitive physicochemical data. For drug development professionals, this means that while computational methods can accelerate the initial phases of discovery, key parameters should be experimentally validated for lead candidates.

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